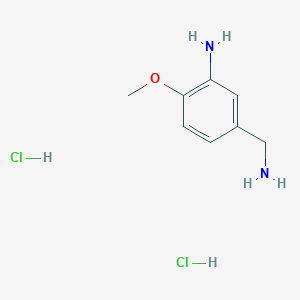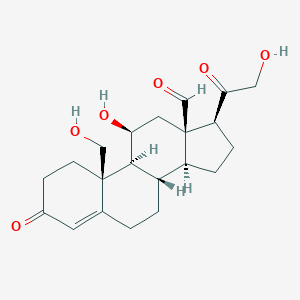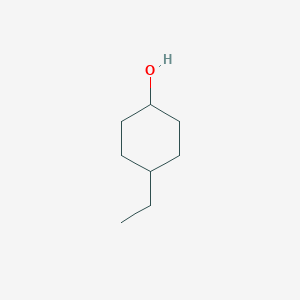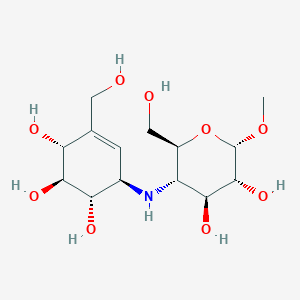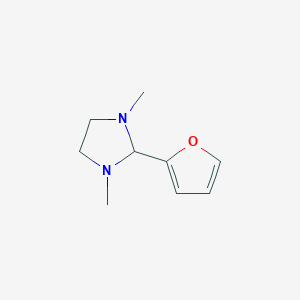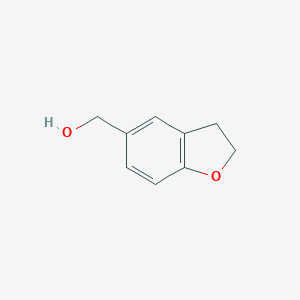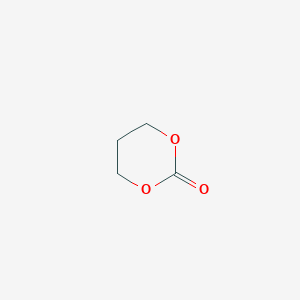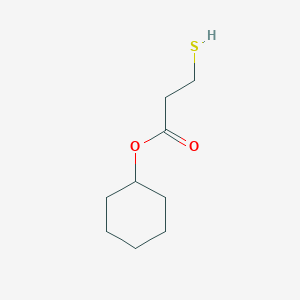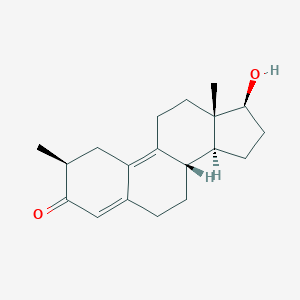
2-Methylestra-4,9-dien-3-one-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylestra-4,9-dien-3-one-17-ol (also known as Methylstenbolone or M-Sten) is a synthetic androgenic-anabolic steroid that has become popular among bodybuilders and athletes due to its ability to promote muscle growth and strength gains. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous.
Mécanisme D'action
M-Sten works by binding to androgen receptors in muscle tissue, which promotes protein synthesis and muscle growth. It also has a strong affinity for the progesterone receptor, which can lead to side effects such as gynecomastia (enlargement of male breast tissue) and water retention.
Biochemical and Physiological Effects
Studies have shown that M-Sten can increase muscle mass and strength in animal models and cell cultures. It has also been shown to increase red blood cell count and improve endurance. However, it can also lead to side effects such as liver toxicity, acne, and hair loss.
Avantages Et Limitations Des Expériences En Laboratoire
M-Sten has several advantages for lab experiments, including its ability to promote muscle growth and strength gains in animal models and cell cultures. However, its use for human consumption is illegal and potentially dangerous, which limits its application in human studies.
Orientations Futures
Future research on M-Sten should focus on its potential use in treating muscle wasting diseases and improving athletic performance in healthy individuals. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous, and should not be encouraged.
Méthodes De Synthèse
M-Sten is synthesized from the steroid hormone diosgenin, which is extracted from the roots of the wild yam plant. The diosgenin is then converted into a steroid intermediate through a series of chemical reactions, including oxidation, reduction, and esterification. The intermediate is then converted into M-Sten through a process known as alkylation, which involves the addition of a methyl group to the steroid ring.
Applications De Recherche Scientifique
M-Sten has been studied for its potential use in treating muscle wasting diseases, such as muscular dystrophy and cancer cachexia. It has also been studied for its ability to promote muscle growth and strength gains in healthy individuals. However, these studies have been limited to animal models and cell cultures, as the use of M-Sten for human consumption is illegal and potentially dangerous.
Propriétés
Numéro CAS |
105802-53-7 |
|---|---|
Nom du produit |
2-Methylestra-4,9-dien-3-one-17-ol |
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1 |
Clé InChI |
KAGBQXKUBZNZQX-UNSFVYSISA-N |
SMILES isomérique |
C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |
SMILES |
CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
SMILES canonique |
CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
Synonymes |
2-methylestra-4,9-dien-3-one-17-ol MEDOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



